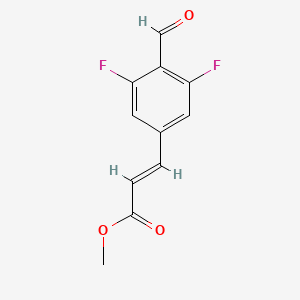

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGULTXZDPTNNZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C(=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate synthesis protocol

An In-depth Technical Guide to the Synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

Abstract

This compound is a key building block in modern medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1] The presence of a difluorinated phenyl ring, a reactive aldehyde, and an electron-deficient acrylate moiety makes it an attractive intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the most effective strategies for its synthesis, with a primary focus on the Horner-Wadsworth-Emmons (HWE) reaction, which offers superior stereochemical control. An alternative approach via the Palladium-catalyzed Heck reaction is also discussed. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and strategic considerations essential for successful synthesis.

Retrosynthetic Analysis and Strategic Overview

The primary challenge in synthesizing the target molecule is the stereoselective formation of the (E)-alkene. A retrosynthetic analysis reveals two principal bond disconnections for the acrylate moiety, leading to two powerful and widely adopted synthetic strategies.

Figure 1: Retrosynthetic analysis of the target molecule.

-

Strategy 1: Horner-Wadsworth-Emmons (HWE) Reaction: This is the preferred method due to its high (E)-stereoselectivity. The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde. The thermodynamic stability of the transition state leading to the (E)-alkene is the driving force for the high stereoselectivity.[2]

-

Strategy 2: Mizoroki-Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.[3][4] While highly effective for C-C bond formation, achieving high stereoselectivity can sometimes require careful optimization of ligands, bases, and reaction conditions.[5][6]

This guide will focus on the HWE methodology as the primary route, given its reliability for obtaining the desired (E)-isomer.

Synthesis of the Key Precursor: 3,5-Difluoro-4-formylbenzoic Acid

A robust synthesis begins with readily available starting materials. A common and scalable precursor is 3,5-difluoro-4-formylbenzoic acid, which can be synthesized from 3,5-difluorobenzoic acid via a directed ortho-metalation and formylation sequence.[7][8] This intermediate is valuable as its carboxylic acid functionality can be manipulated in later steps if needed, or the entire synthesis can be adapted to start from a simpler aldehyde.

Reaction Scheme:

-

Directed ortho-Metalation: 3,5-Difluorobenzoic acid is treated with a strong base like n-butyllithium (n-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The acidic proton of the carboxylic acid is removed first, and the resulting carboxylate directs the second equivalent of n-BuLi to deprotonate the ortho position (C4).

-

Formylation: The resulting aryllithium species is a potent nucleophile that is quenched with an electrophilic formylating agent, such as anhydrous methyl formate or N,N-dimethylformamide (DMF), to install the aldehyde group.

Core Protocol: Synthesis via Horner-Wadsworth-Emmons (HWE) Olefination

This protocol details the conversion of a suitable benzaldehyde precursor to the target acrylate. The HWE reaction is advantageous because the phosphonate carbanions are generally more nucleophilic than their Wittig ylide counterparts, and the water-soluble phosphate byproduct simplifies purification.[9]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Mass/Volume |

| 3,5-Difluoro-4-formylbenzaldehyde* | C₈H₄F₂O₂ | 170.12 | - | 10.0 | 1.70 g |

| Trimethyl phosphonoacetate | C₅H₁₁O₅P | 182.11 | 1.25 g/mL | 11.0 (1.1 eq) | 1.60 mL |

| Sodium Methoxide (25% in MeOH) | CH₃ONa | 54.02 | ~4.3 M | 11.0 (1.1 eq) | 2.56 mL |

| Anhydrous Methanol | CH₄O | 32.04 | 0.792 g/mL | - | 25 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | - | As needed |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | - | As needed |

| Brine | NaCl | 58.44 | - | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed |

*Note: If starting from 3,5-Difluoro-4-formylbenzoic acid, an initial esterification or reduction/protection sequence would be required. For simplicity, this protocol assumes the aldehyde is the starting material.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoro-4-formylbenzaldehyde (1.70 g, 10.0 mmol). Dissolve the aldehyde in anhydrous methanol (15 mL).

-

Ylide Generation (in situ): In a separate 50 mL flask under an inert atmosphere (N₂ or Argon), add anhydrous methanol (10 mL) and cool the flask to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.60 mL, 11.0 mmol). Slowly add the 25 wt% sodium methoxide solution (2.56 mL, 11.0 mmol) dropwise while stirring.[10] Allow the solution to stir at 0 °C for 15-20 minutes to ensure complete formation of the phosphonate carbanion.

-

Olefination Reaction: Add the freshly prepared phosphonate carbanion solution to the stirred solution of the aldehyde dropwise over 10-15 minutes at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. A precipitate of the product may form over time.

-

Work-up and Extraction:

-

Once the reaction is complete, quench the mixture by slowly adding saturated aqueous ammonium chloride solution (~20 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).

-

-

Purification:

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) to yield the pure (E)-alkene as a solid.

-

HWE Reaction Mechanism

The stereochemical outcome of the HWE reaction is dictated by the thermodynamic stability of the intermediates.

Figure 2: Key steps of the HWE reaction mechanism.

The reaction proceeds via the nucleophilic attack of the phosphonate carbanion on the aldehyde carbonyl, forming an intermediate betaine which cyclizes to an oxaphosphetane. The key to (E)-selectivity lies in the preference for forming the anti-betaine intermediate, which is sterically less hindered. This intermediate leads to the trans-oxaphosphetane, which undergoes syn-elimination to yield the thermodynamically favored (E)-alkene.[2][11]

Alternative Strategy: Mizoroki-Heck Reaction

The Heck reaction provides a powerful alternative for constructing the C-C double bond.[3][4] This palladium-catalyzed process couples an aryl halide with an alkene, in this case, methyl acrylate.

Conceptual Protocol

-

Reactants: 4-Bromo-2,6-difluorobenzaldehyde and methyl acrylate (typically in slight excess).

-

Catalyst System: A palladium(II) or palladium(0) source, such as Pd(OAc)₂ or Pd(PPh₃)₄. A phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) is often required to stabilize the palladium catalyst and promote the reaction.[12]

-

Base: A mild inorganic or organic base, such as triethylamine (NEt₃) or potassium carbonate (K₂CO₃), is essential to neutralize the HBr generated during the catalytic cycle.[13]

-

Solvent: A high-boiling polar aprotic solvent like DMF, NMP, or acetonitrile is typically used.

-

Conditions: The reaction is heated, often between 80-120 °C, until completion.

Figure 3: Simplified catalytic cycle of the Mizoroki-Heck reaction.

While powerful, the Heck reaction may yield a mixture of (E) and (Z) isomers and can sometimes suffer from side reactions like double bond isomerization. Therefore, for this specific target where the (E) geometry is required, the HWE reaction remains the more straightforward and reliable choice.

Product Characterization

The final product should be characterized thoroughly to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.3 ppm (s, 1H, -CHO)

-

δ ~7.7 ppm (d, J ≈ 16.0 Hz, 1H, Ar-CH=)

-

δ ~7.2 ppm (d, J ≈ 8.0 Hz, 2H, Ar-H)

-

δ ~6.6 ppm (d, J ≈ 16.0 Hz, 1H, =CH-CO₂Me)

-

δ ~3.8 ppm (s, 3H, -OCH₃)

-

The large coupling constant (J ≈ 16.0 Hz) between the vinylic protons is diagnostic of the (E)-configuration.

-

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for aldehyde carbonyl (~185 ppm), ester carbonyl (~166 ppm), aromatic carbons (showing C-F coupling), vinylic carbons, and the methoxy carbon (~52 ppm).

-

¹⁹F NMR (CDCl₃): A single resonance for the two equivalent fluorine atoms.

-

Mass Spectrometry (ESI+): Calculated for C₁₁H₈F₂O₃, m/z 226.04. Found [M+H]⁺ 227.05, [M+Na]⁺ 249.03.

-

IR (KBr, cm⁻¹): Strong absorptions expected for C=O stretching (aldehyde ~1700 cm⁻¹, ester ~1720 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-F stretching (~1200-1100 cm⁻¹).

Conclusion

The synthesis of this compound is most reliably achieved through the Horner-Wadsworth-Emmons reaction, which provides excellent control over the critical (E)-alkene stereochemistry. The protocol outlined in this guide, starting from an appropriate benzaldehyde precursor, offers a reproducible and scalable method for obtaining this valuable synthetic intermediate. While the Mizoroki-Heck reaction presents a viable alternative, the HWE approach is recommended for its operational simplicity and superior stereoselectivity. Proper characterization using a combination of spectroscopic techniques is essential to verify the structure and purity of the final compound.

References

- 1. Buy this compound | 1639042-39-9 [smolecule.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-CARBOXY-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate

An In-depth Technical Guide to (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate: Properties, Synthesis, and Scientific Applications

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in the fields of medicinal chemistry and advanced materials science. Its structure is characterized by a central benzene ring substituted with two fluorine atoms, an aldehyde group, and a methyl acrylate chain in the trans or (E)-configuration. This unique combination of reactive sites—an aldehyde, an electron-deficient aromatic ring, and an α,β-unsaturated ester—makes it a valuable scaffold for the synthesis of complex molecules, including novel drug candidates and specialized fluorinated polymers. This guide provides a comprehensive overview of its chemical and physical properties, anticipated spectroscopic profile, key reactive characteristics, established synthetic routes, and potential applications for researchers and drug development professionals.

| Identifier | Value | Reference |

| IUPAC Name | methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate | [1] |

| CAS Number | 1639042-39-9 | [1][2] |

| Molecular Formula | C₁₁H₈F₂O₃ | [1][3] |

| Molecular Weight | 226.18 g/mol | |

| Canonical SMILES | COC(=O)C=CC1=CC(=C(C=C1F)C=O)F |

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. The presence of polar carbonyl and fluorine groups, combined with a larger aromatic system, influences its state, solubility, and thermal characteristics. While extensive experimental data is not publicly available, reliable predictions and comparisons to analogous structures provide valuable insights.

| Property | Value / Description | Reference / Rationale |

| Appearance | Expected to be a white to off-white crystalline solid at room temperature. | Based on analogous formyl-substituted phenyl acrylates which are often solids.[4][5] |

| Boiling Point | 320.9 ± 42.0 °C at 760 mmHg (Predicted) | |

| Melting Point | Not reported. Expected to be higher than related non-fluorinated analogs due to stronger intermolecular interactions. | The melting point of the non-fluorinated analog, (E)-methyl 3-(4-formylphenyl)acrylate, is 79-82 °C.[4][5] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and dimethylformamide (DMF). Limited solubility in water. | The combination of a polar ester/aldehyde and a non-polar phenyl ring supports this profile. |

Anticipated Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of this molecule. Based on its functional groups and data from structurally similar compounds, the following spectral characteristics are anticipated.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

-

Aldehyde Proton (CHO): A singlet peak around δ 9.8-10.2 ppm.

-

Aromatic Protons (Ar-H): A doublet or triplet for the two equivalent protons on the phenyl ring, expected in the range of δ 7.5-7.8 ppm, showing coupling to the adjacent fluorine atoms.

-

Vinylic Protons (-CH=CH-): Two doublets between δ 6.5-7.8 ppm. The large coupling constant (J ≈ 16 Hz) between them would confirm the (E)-stereochemistry.

-

Methyl Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbons (C=O): Two distinct signals are expected: the aldehyde carbonyl around δ 185-195 ppm and the ester carbonyl around δ 165-170 ppm.

-

Aromatic Carbons (C-Ar): Signals in the δ 110-160 ppm region. Carbons directly bonded to fluorine will exhibit large C-F coupling constants.

-

Vinylic Carbons (-CH=CH-): Resonances between δ 115-150 ppm.

-

Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretching: Strong, distinct absorption bands for the ester carbonyl (approx. 1710-1730 cm⁻¹) and the aldehyde carbonyl (approx. 1690-1710 cm⁻¹).

-

C=C Stretching: Absorptions for the alkene (approx. 1630-1650 cm⁻¹) and aromatic ring (approx. 1580-1600 cm⁻¹).

-

C-F Stretching: Strong bands in the fingerprint region, typically around 1100-1300 cm⁻¹.

-

-

Mass Spectrometry:

-

The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]+ or protonated molecule [M+H]+ that corresponds to the exact mass of C₁₁H₈F₂O₃ (226.0441).

-

Chemical Reactivity and Mechanistic Insights

The molecule's utility stems from its three distinct reactive centers, which can be addressed with high selectivity under different reaction conditions.

Caption: Key reactive centers of this compound.

-

The α,β-Unsaturated Ester: This system is a classic Michael acceptor.[7] It readily undergoes conjugate addition with soft nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and carbanions. This reactivity is fundamental to its use in covalent drug design and polymer synthesis.

-

The Aldehyde Group: The formyl group is a versatile chemical handle. It can undergo nucleophilic attack to form alcohols (via Grignard or organolithium reagents), be converted to amines via reductive amination, or be oxidized to a carboxylic acid. It can also participate in further olefination reactions like the Wittig reaction to generate more complex structures.

-

The Difluorophenyl Ring: The two electron-withdrawing fluorine atoms, ortho and para to the aldehyde and acrylate groups, strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a fluorine atom by nucleophiles like amines or alkoxides, providing a pathway to further derivatization of the aromatic core.

Synthesis and Manufacturing Protocols

The synthesis of this compound predominantly relies on carbon-carbon bond-forming reactions that construct the acrylate moiety. The choice of method depends on factors like starting material availability, desired scale, and stereochemical control.

Primary Synthetic Pathway: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a highly reliable and stereoselective method for preparing α,β-unsaturated esters.[8] It utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde to preferentially form the thermodynamically stable (E)-alkene. This pathway is often preferred due to the high yields, excellent stereocontrol, and ease of removal of the phosphate byproduct.

Caption: Horner-Wadsworth-Emmons (HWE) synthesis workflow.

Detailed Experimental Protocol: HWE Synthesis

-

Objective: To synthesize this compound from 3,5-difluoro-4-formylbenzaldehyde.

-

Materials:

-

3,5-difluoro-4-formylbenzaldehyde (1.0 eq)

-

Trimethyl phosphonoacetate (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Carefully add the sodium hydride (60% dispersion) to the cooled THF.

-

Add trimethyl phosphonoacetate dropwise to the NaH suspension over 15-20 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate ylide is typically observed as the solution becomes clear.

-

Olefination Reaction: Dissolve 3,5-difluoro-4-formylbenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-isomer.

-

Alternative Synthetic Pathway: The Heck Reaction

An alternative approach is the palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene.[9][10] In this case, a precursor like 4-bromo-2,6-difluorobenzaldehyde would be reacted with methyl acrylate.

-

Causality Behind the Choice: This method is valuable when the corresponding aryl halide is more accessible or economical than the benzaldehyde required for olefination. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base.[11][12] While effective, it involves transition metal catalysis, which may require additional purification steps to remove metal residues, a critical consideration in pharmaceutical synthesis.

Applications in Research and Development

The trifunctional nature of this molecule makes it a powerful building block for creating diverse chemical libraries.

-

Medicinal Chemistry and Drug Discovery:

-

Scaffold for Kinase Inhibitors: The acrylate moiety can act as a covalent "warhead," forming an irreversible bond with nucleophilic residues (like cysteine) in the active site of certain enzymes, a strategy used in targeted cancer therapy.

-

Estrogen Pathway Modulators: As suggested by patent literature, the core structure is relevant for synthesizing modulators of the estrogen signaling pathway, which are implicated in various diseases including breast cancer and osteoporosis.[8]

-

Combinatorial Chemistry: The aldehyde serves as a key diversification point. It can be readily converted into a wide array of functional groups through reactions like reductive amination, allowing for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies.

-

-

Materials Science:

-

Fluorinated Polymers: The acrylate group can undergo free-radical or controlled polymerization.[13] The incorporation of fluorine atoms into the polymer backbone imparts unique properties such as low surface energy (hydrophobicity and oleophobicity), high thermal stability, and chemical resistance.[14] These characteristics are highly desirable for advanced coatings, specialty optics, and membranes.

-

Safety and Handling

This compound should be handled with standard laboratory precautions.

-

General Handling: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicological Profile: While specific toxicity data is not available, acrylates as a class are known to be skin and eye irritants and potential sensitizers.[7][15] The hazards of related compounds like 3,5-difluoro-4-formylbenzoic acid include warnings for skin/eye irritation and being harmful if swallowed.[16] Assume the compound has similar properties and avoid inhalation, ingestion, and direct skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Conclusion

This compound is a chemical intermediate of significant strategic value. Its well-defined reactive sites allow for selective and predictable chemical transformations, making it an ideal starting point for complex synthetic campaigns. The reliability of synthetic methods like the Horner-Wadsworth-Emmons reaction ensures its accessible and stereochemically pure preparation. For researchers in drug discovery, it offers a versatile scaffold for developing novel therapeutics, particularly covalent inhibitors and modulators of key biological pathways. In materials science, it provides a gateway to high-performance fluorinated polymers. This combination of synthetic accessibility and functional versatility ensures its continued importance in advancing chemical and biomedical research.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1639042-39-9|this compound|BLD Pharm [bldpharm.com]

- 3. molbase.com [molbase.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. rsc.org [rsc.org]

- 7. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 8. Synthesis method of (E)-methyl ester 3-(3,5-difluoro-4-formyl phenyl)acrylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 11. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Methyl Acrylate | C4H6O2 | CID 7294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate (CAS Number: 1639042-39-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate, identified by CAS number 1639042-39-9. While this compound is available commercially as a research chemical and its synthesis is documented, a thorough review of scientific literature reveals a notable absence of published studies on its specific biological activities, mechanism of action, and applications in drug discovery. This guide serves to consolidate the available technical data, offering insights into its chemical nature and potential as a building block in medicinal chemistry, while also highlighting the current knowledge gap regarding its bioactivity.

Chemical Identity and Physicochemical Properties

This compound is a substituted acrylate derivative with a molecular formula of C₁₁H₈F₂O₃ and a molecular weight of 226.18 g/mol .[1] The presence of a difluorinated aromatic ring, a formyl group, and a methyl acrylate moiety suggests its potential as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1639042-39-9 | [1] |

| Molecular Formula | C₁₁H₈F₂O₃ | [2] |

| Molecular Weight | 226.18 g/mol | |

| IUPAC Name | methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate | N/A |

| Synonyms | This compound | [1] |

| Boiling Point | 320.9±42.0 °C at 760 mmHg | |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data from primary research literature is not currently available. However, chemical suppliers often provide typical analytical data. Researchers should obtain compound-specific data from the supplier or through their own analysis. Generally, for a molecule with this structure, one would expect the following characteristic signals:

-

¹H NMR: Signals corresponding to the vinyl protons of the acrylate group (as doublets), the methyl ester protons (as a singlet), the aromatic proton (as a triplet or doublet of doublets), and the aldehyde proton (as a singlet).

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and aldehyde, the vinyl carbons, and the carbons of the difluorinated aromatic ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and aldehyde, C=C stretching of the acrylate and aromatic ring, and C-F stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications: A Knowledge Gap

A comprehensive search of the scientific and patent literature reveals a significant lack of information regarding the biological activity of this compound. While acrylate derivatives, in general, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties, no specific studies have been published for this particular compound.

The presence of the acrylate moiety, which can act as a Michael acceptor, suggests potential reactivity with biological nucleophiles. This is a common feature in the mechanism of action of some covalent inhibitor drugs. The difluorinated phenyl ring can enhance metabolic stability and binding affinity. The formyl group provides a reactive handle for further chemical modifications, making this compound an interesting starting point for the synthesis of more complex molecules for biological screening.

Hypothetical Drug Discovery Workflow:

Caption: A hypothetical workflow illustrating how this compound could be utilized in a drug discovery program.

Given the current lack of data, future research efforts could focus on:

-

Screening for Biological Activity: Evaluating the compound in a broad range of in vitro assays to identify potential therapeutic areas. This could include screens for anticancer, antimicrobial, anti-inflammatory, or enzyme inhibitory activities.

-

Mechanism of Action Studies: If any biological activity is identified, subsequent studies would be necessary to elucidate the underlying mechanism of action.

-

Medicinal Chemistry Campaigns: Utilizing the compound as a scaffold for the synthesis of novel derivatives to explore structure-activity relationships and optimize for potency and selectivity.

Suppliers

This compound is available from various chemical suppliers as a research chemical. Purity levels and available quantities may vary. It is recommended to source from reputable vendors who can provide a certificate of analysis with detailed purity and characterization data.

Table 2: A Selection of Suppliers for CAS 1639042-39-9

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

Note: This is not an exhaustive list and inclusion does not constitute an endorsement.

Conclusion and Future Outlook

This compound (CAS 1639042-39-9) is a readily accessible chemical intermediate with potential for application in medicinal chemistry and materials science. Its chemical structure presents multiple opportunities for synthetic elaboration. However, the current body of scientific knowledge lacks any published research on its biological properties. This presents both a challenge and an opportunity for researchers. The absence of data means that its therapeutic potential is entirely unexplored, making it a candidate for initial screening in various disease models. Future investigations are essential to unlock the potential of this compound and determine its place in the landscape of drug discovery and development.

References

(E)-Methyl 3-(3,5-difluoro-4-formylphenyl)acrylate: A Technical Guide to the Reactivity of the Formyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is a multifunctional building block of significant interest in medicinal chemistry and materials science.[1][2][3] Its utility stems from the presence of several reactive sites, most notably the formyl group, which serves as a versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the formyl group in this specific molecular context, offering both theoretical insights and practical, field-proven experimental protocols.

The reactivity of the formyl group in this compound is significantly influenced by the electronic effects of the substituents on the phenyl ring. The two fluorine atoms at the 3 and 5 positions, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I).[4] This effect is compounded by the methyl acrylate group at the 1-position, which also acts as an electron-withdrawing group through both inductive and resonance effects (-I, -M). Consequently, the formyl group at the 4-position is attached to an electron-deficient aromatic ring.

This electronic environment has a profound impact on the electrophilicity of the carbonyl carbon of the formyl group. The cumulative electron-withdrawing nature of the substituents enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[5] This heightened reactivity is a key consideration in designing synthetic strategies involving this molecule.

This guide will delve into the practical implications of this enhanced reactivity across several important classes of organic reactions.

Enhanced Electrophilicity and its Synthetic Implications

The electron-deficient nature of the aromatic ring in this compound dictates the reactivity of its formyl group. This increased electrophilicity accelerates reactions involving nucleophilic attack on the carbonyl carbon.[5][6] The following sections will explore key transformations where this property can be strategically exploited.

Diagram: Electronic Effects on the Formyl Group

Caption: Electronic withdrawing effects of the fluoro and acrylate groups on the formyl group's reactivity.

I. Nucleophilic Addition Reactions

The enhanced electrophilicity of the formyl group in this compound makes it an excellent substrate for a variety of nucleophilic addition reactions.

A. Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[7][8] In the context of our target molecule, the electron-deficient nature of the formyl group facilitates the initial formation of the imine intermediate, which is then reduced in situ to the corresponding amine.[9][10] This one-pot procedure is highly efficient for creating C-N bonds.[11]

Workflow: Reductive Amination

References

- 1. This compound | 1639042-39-9 [chemicalbook.com]

- 2. This compound - [sigmaaldrich.com]

- 3. 1639042-39-9|this compound|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

Michael addition acceptors with electron-withdrawing phenyl groups

An In-Depth Technical Guide to Michael Addition Acceptors with Electron-Withdrawing Phenyl Groups: Principles, Synthesis, and Applications

Abstract

The Michael addition reaction is a fundamental tool in organic chemistry and drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides a comprehensive technical overview of a specific, highly significant class of Michael acceptors: α,β-unsaturated systems activated by an electron-withdrawing phenyl group. We will explore the core chemical principles that govern their reactivity, detailing how substituents on the phenyl ring modulate electrophilicity. This guide offers field-proven, step-by-step protocols for the synthesis and kinetic analysis of these compounds. Furthermore, we delve into their critical applications as covalent modifiers in drug development, particularly as "warheads" for targeted inhibitors that covalently bind to protein nucleophiles.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of these versatile molecules.

The Michael Addition Reaction: A Cornerstone of Covalent Chemistry

Fundamental Principles

The Michael reaction, at its core, is the 1,4-conjugate addition of a nucleophile (the "Michael donor") to an α,β-unsaturated compound (the "Michael acceptor").[6][7] This process is a cornerstone of synthetic chemistry due to its reliability and efficiency in forming new covalent bonds under generally mild conditions.[6] The reaction is thermodynamically favorable, driven by the conversion of a relatively weak carbon-carbon π-bond in the acceptor to a stronger σ-bond in the final adduct.[8]

The mechanism proceeds in three key steps:

-

Formation of the Nucleophile: A base deprotonates the Michael donor, which is typically a "doubly stabilized" carbon acid like a malonic ester or β-keto ester, to form a resonance-stabilized enolate.[9] Other nucleophiles, such as thiols (thiols-Michael), amines (aza-Michael), and alcohols (oxa-Michael), are also widely used, particularly in biological contexts.[10][11]

-

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the Michael acceptor, breaking the C=C π-bond and forming a new enolate intermediate.[7]

-

Protonation: The enolate intermediate is protonated by the solvent or a proton source to yield the final 1,4-addition product.[7]

The Acceptor's Role: Electrophilicity and Conjugation

The reactivity of a Michael acceptor is dictated by the electrophilicity of its β-carbon. This is governed by the nature of the electron-withdrawing group (EWG) conjugated to the alkene.[6] Common EWGs include carbonyls (ketones, aldehydes, esters), nitriles, and nitro groups.[11] These groups polarize the conjugated system, creating a partial positive charge (δ+) on the β-carbon, making it susceptible to nucleophilic attack.[2]

Enhancing Reactivity: The Phenyl Group and its Electronic Modulators

The Influence of Aromatic Conjugation

When a phenyl group is attached to the β-carbon of the α,β-unsaturated system (as in chalcones or β-nitrostyrenes), it extends the conjugated π-system. This extended conjugation provides additional stability to the molecule but, more importantly, serves as a scaffold for introducing further electronic modifications.

Electron-Withdrawing Groups (EWGs) as Reactivity Amplifiers

Placing EWGs on this phenyl ring is a powerful strategy to fine-tune the reactivity of the Michael acceptor. These substituents pull electron density away from the aromatic ring and, by extension, from the conjugated alkene system. This effect significantly increases the partial positive charge on the β-carbon, thereby enhancing its electrophilicity and accelerating the rate of the Michael addition reaction.[1]

A Comparative Look at Common EWGs

The choice of EWG allows for precise control over the acceptor's reactivity, a critical consideration in drug design where a balance must be struck between target engagement and off-target reactivity.[3]

-

Nitro (-NO₂): One of the most potent EWGs, the nitro group strongly activates the Michael acceptor through both inductive and resonance effects, making compounds like β-nitrostyrenes highly reactive electrophiles.[1][2][12]

-

Cyano (-CN): The cyano group is a strong EWG that can activate Michael acceptors. In the context of aryl acrylonitriles, it has been instrumental in the design of reversible covalent inhibitors, where the cyano group not only increases the rate of thiol addition but also promotes the reverse β-elimination reaction.[13][14][15]

-

Trifluoromethyl (-CF₃): This group exerts a powerful electron-withdrawing effect purely through induction due to the high electronegativity of fluorine atoms. It is often used in drug design to modulate electronic properties and improve metabolic stability.

-

Sulfonyl (-SO₂R) and Sulfonamide (-SO₂NHR): These groups are strong EWGs used to activate alkenes for Michael addition. Sulfonyl fluorides, in particular, have gained attention as "warheads" for covalent inhibitors.

Key Classes of Phenyl-Substituted Michael Acceptors

Chalcones: The Privileged Scaffold

Chalcones are α,β-unsaturated ketones flanked by two aromatic rings. They are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16][17][18] Their biological mechanism often involves acting as Michael acceptors, forming covalent adducts with nucleophilic residues (like cysteine) in enzymes and signaling proteins.[16][19] The synthesis is typically a straightforward base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[16] The presence of EWGs on the aldehyde-derived ring favors base-catalyzed conditions.[16]

β-Nitrostyrenes: Highly Activated Electrophiles

Compounds like 1-phenyl-2-nitropropene and its analogs are exceptionally potent Michael acceptors due to the powerful electron-withdrawing nature of the nitro group.[1][2] This high reactivity makes them valuable precursors for synthesizing complex molecules, including pharmaceuticals and other biologically active compounds.[1][12] The nitro group in the resulting Michael adduct is a versatile functional handle that can be readily reduced to a primary amine, providing a pathway to diverse molecular architectures.[2]

Aryl Acrylonitriles: Tuning Reversibility

Acrylonitriles activated by an electron-withdrawing aryl or heteroaryl group represent a sophisticated class of Michael acceptors.[13] While highly reactive towards nucleophiles like cysteine thiols, the resulting adducts can undergo a retro-Michael (β-elimination) reaction. The rate of this reversal can be modulated by the electronic properties of the activating aryl group, allowing for the rational design of reversible covalent inhibitors with tunable target residence times.[13]

Phenyl Vinyl Sulfones and Sulfonamides

The sulfonyl group is a robust EWG that effectively activates an adjacent double bond for Michael addition. Phenyl vinyl sulfone and its derivatives are commonly used in organic synthesis and have found applications in bioconjugation and materials science. More recently, the related sulfonyl fluoride and sulfonamide moieties have been incorporated into complex molecules as covalent warheads for targeted drug discovery.[20][21]

Synthetic Strategies and Experimental Protocols

General Synthetic Workflow

The synthesis of these acceptors typically involves a condensation reaction between two key building blocks: an aromatic aldehyde (carrying the desired EWG) and a compound with an active methylene group (e.g., an acetophenone or a nitroalkane).

Detailed Protocol: Synthesis of a 4-Nitrochalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one, a representative chalcone.

Causality: The base (NaOH) deprotonates the α-carbon of acetophenone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The strong electron-withdrawing nitro group makes the aldehyde particularly susceptible to this attack. Subsequent dehydration is facile, driven by the formation of the highly conjugated chalcone product.

Self-Validation: The success of the reaction is visually indicated by the formation of a colored precipitate. The product's identity and purity are confirmed by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR), which should show characteristic peaks for the trans-alkene protons and the conjugated system.

Methodology:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of ethanol with stirring.

-

Initiation: Prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution over 15 minutes. Maintain the temperature below 25°C using an ice bath.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours. A solid precipitate will typically form.

-

Workup: Pour the reaction mixture into 100 mL of cold water. Acidify the mixture by slowly adding dilute HCl until the pH is neutral (~pH 7).

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize the crude solid from ethanol to yield the pure chalcone as yellow crystals. Dry the product under vacuum.

Detailed Protocol: Synthesis of a β-Nitrostyrene

This protocol describes the synthesis of (E)-1-(4-chlorophenyl)-2-nitroprop-1-ene.

Causality: The base (ammonium acetate) facilitates the condensation between 4-chlorobenzaldehyde and nitroethane. The reaction, often referred to as a Henry or Knoevenagel-type condensation, proceeds via a nitro-aldol addition followed by dehydration. Acetic acid is used as the solvent and co-catalyst.

Self-Validation: Formation of the crystalline product upon cooling indicates a successful reaction. Purity is assessed by a sharp melting point and spectroscopic analysis, confirming the presence of the nitroalkene functionality and the correct substitution pattern on the aromatic ring.

Methodology:

-

Reactant Setup: To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), nitroethane (1.13 g, 15 mmol), and ammonium acetate (0.77 g, 10 mmol).

-

Reaction: Add 15 mL of glacial acetic acid to the flask. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C) for 2 hours.

-

Workup: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration. Wash the solid with cold water, followed by a cold 1:1 ethanol/water mixture.

-

Purification: The product is often sufficiently pure after washing. If necessary, it can be recrystallized from ethanol or isopropanol. Dry the final product under vacuum.

Quantifying Reactivity: Kinetic Analysis and Mechanistic Insights

The Importance of Reaction Kinetics

Understanding the kinetics of the Michael addition is paramount for designing covalent inhibitors and optimizing synthetic routes.[1] Kinetic studies allow for the quantitative comparison of the reactivity of different Michael acceptors, revealing the precise impact of substituents on the phenyl ring.[1][22] As shown in the table below, electron-withdrawing groups consistently increase the reaction rate.

| Phenyl Substituent (X) in X-C₆H₄-CH=CH-COR | Relative Second-Order Rate Constant (k₂) | Causality |

| 4-Methoxy (-OCH₃) | 0.5 | Electron-donating group, reduces electrophilicity of β-carbon. |

| 4-Hydrogen (-H) | 1.0 | Unsubstituted baseline. |

| 4-Chloro (-Cl) | 3.5 | Moderately electron-withdrawing, increases electrophilicity. |

| 4-Cyano (-CN) | 15.0 | Strongly electron-withdrawing, significantly increases electrophilicity. |

| 4-Nitro (-NO₂) | 25.0 | Very strongly electron-withdrawing, highest reactivity. |

| Note: Data is illustrative, based on general principles. Actual values vary with the specific acceptor, nucleophile, and conditions. |

Detailed Protocol: Kinetic Measurement by UV-Vis Spectrophotometry

This protocol allows for the determination of second-order rate constants by monitoring the disappearance of the Michael acceptor, which typically has a strong UV absorbance due to its extended conjugated system.

Causality: The reaction follows pseudo-first-order kinetics when the nucleophile (e.g., an amine or glutathione) is used in large excess relative to the Michael acceptor. The observed rate constant (k_obs) is directly proportional to the concentration of the nucleophile. A plot of k_obs versus nucleophile concentration yields a straight line, the slope of which is the second-order rate constant (k₂).

Self-Validation: The linearity of the plot of ln(Absorbance) vs. time confirms that the reaction is first-order with respect to the Michael acceptor. The linearity of the subsequent plot of k_obs vs. [Nucleophile] validates the overall second-order nature of the reaction.

Methodology:

-

Stock Solutions: Prepare a stock solution of the Michael acceptor (e.g., 10 mM in DMSO). Prepare a series of stock solutions of the nucleophile (e.g., N-acetylcysteine or morpholine) at various concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).[1]

-

Spectrophotometer Setup: Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for the Michael acceptor. Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C).[1]

-

Kinetic Run: For each concentration of the nucleophile, pipette the buffer and the nucleophile solution into a quartz cuvette to a final volume of, for example, 990 µL. Allow the solution to equilibrate to the set temperature.

-

Initiation and Measurement: Initiate the reaction by adding a small volume (e.g., 10 µL) of the Michael acceptor stock solution (to give a final concentration of ~100 µM) to the cuvette. Mix rapidly and immediately begin recording the absorbance at λ_max over time.

-

Data Analysis:

-

For each run, plot ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of this line is -k_obs.

-

Plot the calculated k_obs values against the corresponding nucleophile concentrations.

-

Perform a linear regression on this plot. The slope of the line is the second-order rate constant, k₂.

-

Interpreting Kinetic Data: The Hammett Relationship

The Hammett plot is a powerful tool for correlating reaction rates with the electronic properties of substituents on the phenyl ring.[22] A plot of log(k_X / k_H) versus the substituent constant (σ) is typically linear. A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups, confirming that negative charge is building up in the transition state relative to the ground state, which is consistent with nucleophilic attack at the β-carbon.[22]

Applications in Drug Discovery and Chemical Proteomics

The "Covalent Warhead" Paradigm in Targeted Therapy

The primary application of these Michael acceptors in modern drug discovery is as electrophilic "warheads" in the design of targeted covalent inhibitors (TCIs).[4][23] A TCI consists of a recognition scaffold that provides non-covalent binding affinity and selectivity for the target protein, and a weakly reactive electrophile (the warhead) positioned to react with a nearby nucleophilic amino acid residue, most commonly cysteine.[14][23] This strategy can lead to drugs with enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[24]

Mechanism of Action: Covalent Modification of Cysteine Residues

Cysteine is an ideal target for covalent modification because its thiol side chain is often the most nucleophilic residue in a protein under physiological conditions.[10] The Michael acceptor warhead, brought into high effective concentration by the binding of the recognition scaffold, undergoes a thiol-Michael addition with the cysteine thiol, forming a stable covalent bond and irreversibly inhibiting the protein's function.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of novel heterocyclic warheads for cysteine targeting covalent inhibitors [morressier.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. usiena-air.unisi.it [usiena-air.unisi.it]

- 18. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. d-nb.info [d-nb.info]

- 21. researchgate.net [researchgate.net]

- 22. A Kinetic Study on Michael-type Reactions of 1-(X-Substituted Phenyl)-2-propyn- 1-ones with Amines: Effect of Amine Nature on Reactivity and Mechanism | Semantic Scholar [semanticscholar.org]

- 23. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Stereoselective Olefination of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate via the Horner-Wadsworth-Emmons Reaction

Introduction: Strategic Importance of Fluorinated Stilbenoid Scaffolds

In the landscape of contemporary drug discovery and materials science, molecules bearing fluorinated phenyl rings are of paramount importance. The strategic introduction of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate, is a versatile building block that embodies this principle. It possesses a difluorinated aromatic ring, an activating formyl group, and an electron-deficient acrylate moiety, making it an ideal substrate for carbon-carbon bond-forming reactions.

This document provides a detailed exploration of the use of this compound in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone of synthetic organic chemistry for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer[1][2][3]. Its advantages over the classical Wittig reaction are notable, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which greatly simplifies product purification[1][3].

By reacting the formyl group of this compound with various stabilized phosphonate ylides, researchers can access a diverse array of complex stilbenoid structures. These products, which feature a diarylethene core, are prevalent in numerous biologically active natural products and pharmaceutical agents[4][5][6][7][8]. The pre-existing acrylate functionality on the starting material offers a valuable handle for further synthetic transformations, such as Michael additions or cycloadditions.

Pillar 1: The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereochemical Control

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene[2][9]. The reaction mechanism is a well-established sequence of steps that dictates the high (E)-stereoselectivity typically observed.

-

Deprotonation: The reaction commences with the deprotonation of the α-proton of the phosphonate ester by a suitable base to generate a resonance-stabilized phosphonate carbanion[2][10]. The acidity of this proton is enhanced by the electron-withdrawing phosphonate group, allowing for the use of a wide range of bases.

-

Nucleophilic Addition: The phosphonate carbanion, being a soft nucleophile, adds to the electrophilic carbonyl carbon of the aldehyde, in this case, the formyl group of our target molecule. This addition is the rate-limiting step and forms two diastereomeric intermediates[2][10].

-

Oxaphosphetane Formation and Elimination: The resulting alkoxide intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring. This intermediate then collapses, eliminating a stable dialkyl phosphate salt and forming the alkene. The thermodynamic preference for the transition state leading to the trans-alkene, where bulky groups are positioned anti to each other, is the origin of the reaction's characteristic (E)-selectivity[3][10].

The choice of reaction conditions can influence the stereochemical outcome. While standard conditions strongly favor the (E)-isomer, specific modifications, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), can favor the formation of (Z)-alkenes[9][10].

Diagram: The Horner-Wadsworth-Emmons Reaction Mechanism

References

- 1. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Application Notes and Protocols: (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate as a Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Fluorinated Intermediates in Drug Discovery

The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy in modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Consequently, the demand for versatile, fluorinated building blocks for organic synthesis has grown significantly.

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is a prime example of such a strategic intermediate.[2] Its molecular architecture, featuring a difluorinated phenyl ring, a reactive formyl group, and an electron-deficient acrylate moiety, presents a trifecta of functionalities for medicinal chemists to exploit. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this valuable intermediate, with a particular focus on its role in the construction of kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of the starting intermediate is critical for its successful application in multi-step syntheses. The expected properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₈F₂O₃ |

| Molecular Weight | 226.18 g/mol [3][4][5] |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 1639042-39-9[3][4][6] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.4 (s, 1H, CHO), 7.85 (d, J=16.0 Hz, 1H), 7.50 (m, 2H), 6.50 (d, J=16.0 Hz, 1H), 3.80 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 187.0, 166.5, 164.0 (dd, J=252.5, 7.1 Hz), 142.0, 135.0 (t, J=10.1 Hz), 122.0, 115.0 (dd, J=25.3, 4.0 Hz) |

| Purity (by HPLC) | ≥98% |

Part 1: Synthesis of this compound

The synthesis of the title compound is most efficiently achieved via a Wittig reaction between 3,5-difluorobenzaldehyde and a stabilized phosphorus ylide. The use of a stabilized ylide, such as (methoxycarbonylmethylene)triphenylphosphorane, is crucial as it overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene isomer.[4][7][8]

Reaction Scheme: Wittig Olefination

Caption: Synthesis of the target intermediate via Wittig reaction.

Detailed Protocol: Synthesis of this compound

This protocol describes a robust and scalable procedure for the synthesis of the title compound.

Materials:

-

(Methoxycarbonylmethylene)triphenylphosphorane (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-difluorobenzaldehyde (1.0 eq) and anhydrous THF. Stir the solution until the aldehyde is fully dissolved.

-

Ylide Addition: Add (methoxycarbonylmethylene)triphenylphosphorane (1.1 eq) to the flask in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

To the residue, add a mixture of hexanes and a small amount of ethyl acetate to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture, and wash the solid with hexanes.

-

Collect the filtrate and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

Expected Yield: 85-95%

Part 2: Application in the Synthesis of a Quinazoline-Based Kinase Inhibitor

The aldehyde functionality of this compound serves as a key handle for its elaboration into more complex pharmaceutical scaffolds. To illustrate its utility, we present a synthetic route to a novel quinazoline-based kinase inhibitor, a class of compounds known to target enzymes like the Epidermal Growth Factor Receptor (EGFR).[11][12][13]

Overall Synthetic Workflow

Caption: Multi-step synthesis of a kinase inhibitor.

Step 1: Pinnick Oxidation of the Aldehyde

The formyl group is first oxidized to a carboxylic acid using the Pinnick oxidation, a mild and selective method that is tolerant of the acrylate moiety.

Reaction Scheme:

Caption: Oxidation of the formyl group to a carboxylic acid.

Protocol:

-

Setup: In a flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

-

Reagent Addition: Add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with aqueous sodium sulfite. Acidify the mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling to form the Kinase Inhibitor

The newly formed carboxylic acid is then coupled with a suitable amino-quinazoline core, a common feature in many kinase inhibitors, using standard peptide coupling reagents.

Reaction Scheme:

Caption: Final amide coupling to yield the kinase inhibitor.

Protocol:

-

Activation: Dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Coupling: Add 4-anilino-6-aminoquinazoline (1.1 eq) to the activated acid solution.

-

Reaction: Stir the reaction at room temperature for 8-12 hours.

-

Work-up and Purification: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and then diethyl ether. The crude product can be further purified by recrystallization or chromatography to yield the final kinase inhibitor.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable intermediate for pharmaceutical synthesis. Its straightforward synthesis via a stereoselective Wittig reaction and the presence of multiple, orthogonally reactive functional groups make it an ideal starting point for the construction of complex molecules, particularly in the realm of kinase inhibitors. The protocols detailed herein provide a solid foundation for the synthesis and application of this intermediate, empowering researchers to accelerate their drug discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Synthesis routes of 3,5-Difluorobenzaldehyde [benchchem.com]

- 6. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adichemistry.com [adichemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3,5-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. mdpi.com [mdpi.com]

- 13. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]

Application Notes and Protocols: Knoevenagel Condensation with 3,5-Difluorobenzaldehyde Derivatives

Introduction

The Knoevenagel condensation stands as a pillar in the edifice of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon double bonds.[1] This reaction, a variant of the aldol condensation, typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2] The resulting α,β-unsaturated products are not merely synthetic curiosities; they are pivotal intermediates in the creation of a vast array of fine chemicals, functional polymers, and, most notably, pharmacologically active molecules.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The 3,5-difluorobenzaldehyde moiety, in particular, is a valuable building block in medicinal chemistry. The strong electron-withdrawing nature of the two fluorine atoms significantly enhances the electrophilicity of the aldehydic carbon, often leading to increased reactivity and facilitating the condensation process.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the nuances of the Knoevenagel condensation using 3,5-difluorobenzaldehyde derivatives, detailing reaction mechanisms, offering field-proven experimental protocols, and discussing optimization strategies.

Mechanistic Insights: The Role of Catalysis and Electronic Effects

The Knoevenagel condensation proceeds via a nucleophilic addition of an active methylene compound to the carbonyl group, followed by a dehydration step.[1] The precise mechanism can be influenced by the choice of catalyst, with two primary pathways being widely recognized:

1. The Enolate Pathway: In the presence of a base, a proton is abstracted from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the 3,5-difluorobenzaldehyde. The resulting tetrahedral intermediate subsequently undergoes dehydration to furnish the final α,β-unsaturated product.[3]

2. The Iminium Ion Pathway: When a secondary amine, such as piperidine, is employed as a catalyst, it first reacts with the aldehyde to form an iminium ion after the elimination of water.[4][5] This iminium ion is a significantly more potent electrophile than the aldehyde itself.[6][7] The enolate, formed by the deprotonation of the active methylene compound by another molecule of the amine catalyst, then attacks the iminium ion. A subsequent elimination of the piperidine catalyst regenerates it for the next catalytic cycle and yields the final product.[4][6] Theoretical studies suggest that the formation of the iminium ion can be the rate-determining step in this process.[6][7]

The presence of two fluorine atoms at the 3 and 5 positions of the benzaldehyde ring plays a crucial role. Their strong inductive electron-withdrawing effect makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This electronic activation can lead to faster reaction rates and higher yields compared to unsubstituted or electron-donating group-substituted benzaldehydes.

Mechanistic Workflow Diagram

Caption: Knoevenagel condensation pathways.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of 3,5-difluorobenzaldehyde with common active methylene compounds. These protocols are designed to be robust and adaptable to various laboratory settings.

Protocol 1: Classical Piperidine-Catalyzed Condensation

This method is a widely used and reliable procedure for the Knoevenagel condensation, particularly effective for a broad range of substrates.

Materials:

-

3,5-Difluorobenzaldehyde (1.0 mmol, 142.1 mg)

-

Malononitrile (1.0 mmol, 66.1 mg) or Ethyl Cyanoacetate (1.0 mmol, 113.1 mg)

-

Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

-

Ethanol or Toluene (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottom flask, add 3,5-difluorobenzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

-

Add 5 mL of ethanol or toluene to the flask.

-

Add a catalytic amount of piperidine (~10 µL) to the reaction mixture.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the mixture to reflux (for ethanol, ~78 °C; for toluene, ~110 °C) with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to obtain the final pure compound.

Protocol 2: Microwave-Assisted Solvent-Free Condensation

This "green chemistry" approach offers significant advantages, including shorter reaction times, often higher yields, and the elimination of organic solvents.[8][9]

Materials:

-

3,5-Difluorobenzaldehyde (1.0 mmol, 142.1 mg)

-

Malononitrile (1.0 mmol, 66.1 mg)

-

Ammonium acetate (catalytic amount, ~0.2 mmol, 15.4 mg)[10]

-

Microwave synthesis vial (10 mL) with a stir bar

-

Microwave reactor

Procedure:

-

In a 10 mL microwave synthesis vial, combine 3,5-difluorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of ammonium acetate.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 100-300 W) to maintain a temperature of 100-120 °C for 5-15 minutes.[11]

-

Monitor the reaction progress by TLC after cooling the vial.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add a small amount of cold water to the vial to solidify the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water if necessary.

Experimental Workflow Diagram

Caption: General experimental workflow.

Data Presentation: Comparative Analysis

The choice of active methylene compound and reaction conditions can significantly impact the outcome of the Knoevenagel condensation with 3,5-difluorobenzaldehyde. The following table summarizes expected results based on literature precedents for analogous reactions.

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Expected Yield (%) | Reference |

| Malononitrile | Piperidine | Ethanol | Reflux | 1-2 h | >90 | General Protocol[12] |

| Ethyl Cyanoacetate | Piperidine | Toluene | Reflux | 2-4 h | 85-95 | General Protocol[13] |

| Malononitrile | Ammonium Acetate | Solvent-free (MW) | 120 | 5-10 min | >95 | [9][14] |

| Barbituric Acid | Acetic Acid | Ethanol | Room Temp | 1-2 h | Good | [15] |

| Malonic Acid | Piperidine/Pyridine | Toluene (MW) | 120 | 20 min | Good-Excellent | [11] |

Note: "Good" to "Excellent" yields are qualitative descriptors from the literature where specific numerical values for 3,5-difluorobenzaldehyde were not provided, but the methodology is reported to be highly efficient for similar aromatic aldehydes.

Troubleshooting and Optimization

Low Yield:

-

Cause: Incomplete reaction or side reactions.

-

Solution:

-

Increase reaction time and continue to monitor by TLC.

-

For conventional heating, ensure the reflux temperature is maintained. For microwave reactions, confirm the target temperature is reached.

-

The catalyst may have degraded. Use fresh piperidine or ammonium acetate.

-

For less reactive active methylene compounds (e.g., diethyl malonate), a stronger base or longer reaction times may be necessary.[13]

-

Formation of Side Products:

-

Cause: Self-condensation of the aldehyde or Michael addition of the active methylene compound to the product.

-

Solution:

-

Maintain a 1:1 stoichiometry of the aldehyde and active methylene compound.

-

Avoid a large excess of the base catalyst, as this can promote side reactions.

-

Work-up the reaction promptly upon completion to prevent further reactions.

-

Product Purification Issues:

-

Cause: Contamination with starting materials or byproducts.

-

Solution:

-